17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
16-Dehydroprogesterone, also known as 4,16-Pregnadiene-3,20-dione, is a steroid hormone with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol . It is a derivative of progesterone and is characterized by the presence of a double bond between the 16th and 17th carbon atoms in its structure . This compound is of significant interest in both scientific research and industrial applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Dehydroprogesterone typically involves the use of 17 alpha-hydroxyprogesterone as a starting material. The process includes mixing 17 alpha-hydroxyprogesterone with toluene, water, and acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 16-Dehydroprogesterone often employs biotransformation techniques using microorganisms. For instance, the biotransformation of steroids using different microorganisms can introduce hydroxyl groups into the steroid skeleton, which is an important step in the synthesis of new steroids . This method is favored for its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of 16-Dehydroprogesterone, such as 16 alpha-hydroxyprogesterone .
Scientific Research Applications
16-Dehydroprogesterone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and as a model compound in studying steroid chemistry.
Biology: It is used to study the metabolic pathways of steroid hormones and their biological effects.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain hormonal disorders.
Mechanism of Action
The mechanism of action of 16-Dehydroprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, regulating the growth and shedding of the uterine lining . This interaction is crucial for maintaining pregnancy and regulating the menstrual cycle. Additionally, it may influence other signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Progesterone: The parent compound of 16-Dehydroprogesterone, with similar biological activities but lacking the double bond between the 16th and 17th carbon atoms.
Dexamethasone: A synthetic steroid with potent anti-inflammatory and immunosuppressive properties.
Pregnenolone: A precursor in the biosynthesis of steroid hormones, including progesterone and 16-Dehydroprogesterone.
Uniqueness: 16-Dehydroprogesterone is unique due to the presence of the double bond between the 16th and 17th carbon atoms, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHTISESGZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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